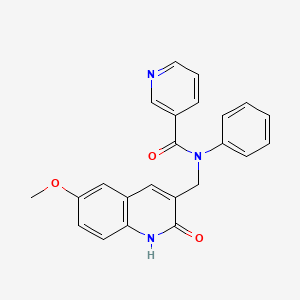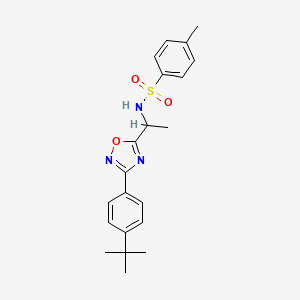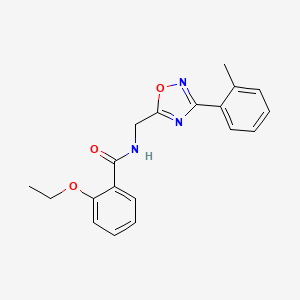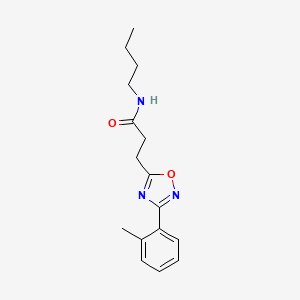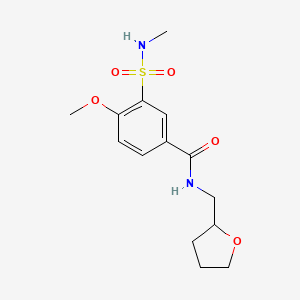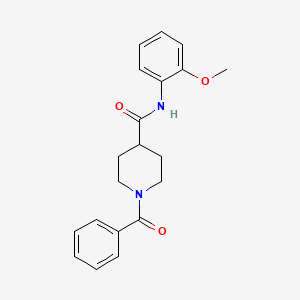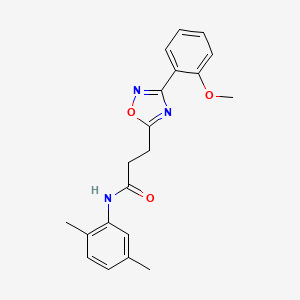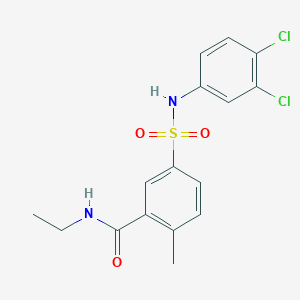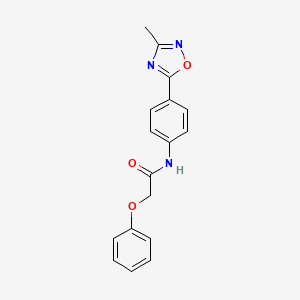
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenoxyacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as MO-01 and is a member of the oxadiazole family. MO-01 has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of cancer and neurological disorders.
Mechanism of Action
The mechanism of action of MO-01 is not fully understood. However, studies have suggested that MO-01 exerts its anticancer and neuroprotective effects through its ability to modulate various signaling pathways. MO-01 has been shown to inhibit the activity of enzymes such as AKT, ERK, and JNK, which are involved in cell proliferation and survival. Additionally, MO-01 has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
MO-01 has been shown to have several biochemical and physiological effects. Studies have shown that MO-01 can induce apoptosis in cancer cells, leading to their death. Additionally, MO-01 has been shown to inhibit the migration and invasion of cancer cells, which is an important step in cancer metastasis. MO-01 has also been shown to protect neurons from oxidative stress-induced damage, which is a common feature of many neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of MO-01 is its potency as an anticancer and neuroprotective agent. Additionally, the synthesis of MO-01 is relatively straightforward, which makes it a viable candidate for large-scale production. However, one of the limitations of MO-01 is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are many potential future directions for the study of MO-01. One possible direction is the development of more potent derivatives of MO-01 with increased solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of MO-01. Finally, more studies are needed to investigate the potential of MO-01 as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, MO-01 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MO-01 has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of cancer and neurological disorders. MO-01 has been shown to have potent anticancer and neuroprotective properties, and its mechanism of action is not fully understood. While there are limitations to the use of MO-01 in lab experiments, there are many potential future directions for the study of this compound.
Synthesis Methods
The synthesis of MO-01 involves the reaction of 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline with 2-phenoxyacetyl chloride in the presence of a base. This reaction leads to the formation of MO-01 as a white solid. The synthesis of MO-01 is a relatively straightforward process and has been optimized for large-scale production.
Scientific Research Applications
MO-01 has been extensively studied for its potential applications in the field of medicine. Researchers have found that MO-01 has potent anticancer and neuroprotective properties. MO-01 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, MO-01 has been shown to protect neurons from oxidative stress-induced damage, making it a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-12-18-17(23-20-12)13-7-9-14(10-8-13)19-16(21)11-22-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTLXLOZVORVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N'-((1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7720253.png)
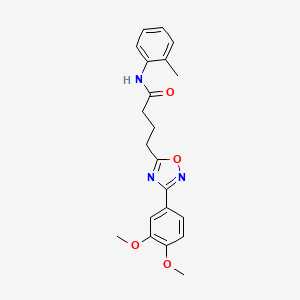
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720261.png)
